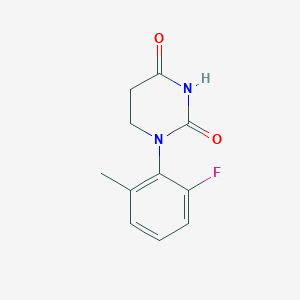
Methyl 6-bromobenzofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. . This compound, specifically, has a bromine atom at the 6th position and a carboxylate group at the 4th position on the benzofuran ring, making it a unique and valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromobenzofuran-4-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent esterification can be achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 6-bromobenzofuran-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 6-bromobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
Comparación Con Compuestos Similares
Methyl 6-bromobenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 6-bromobenzofuran-2-carboxylate: Similar structure but with the carboxylate group at the 2nd position.
Ethyl 6-bromobenzofuran-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
6-Bromo-2-methylbenzofuran: Lacks the carboxylate group, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C10H7BrO3 |
|---|---|
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
methyl 6-bromo-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)8-4-6(11)5-9-7(8)2-3-14-9/h2-5H,1H3 |
Clave InChI |
NKDQHVXORIMVQY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=COC2=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


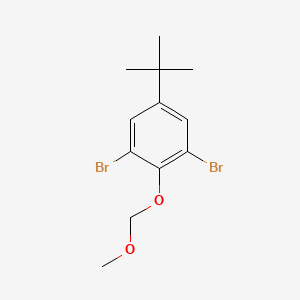
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)

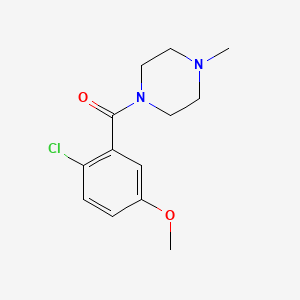
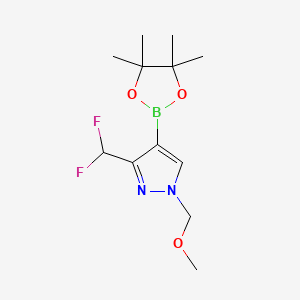
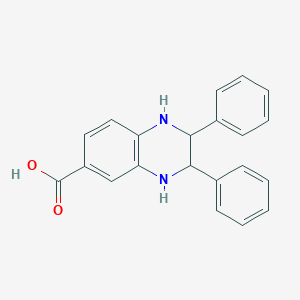
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
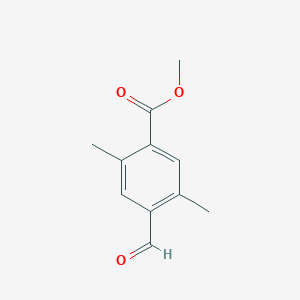
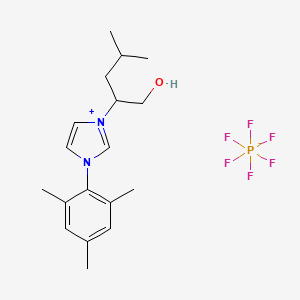
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
